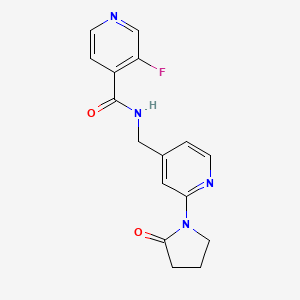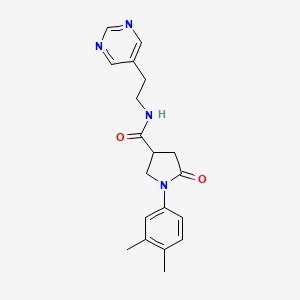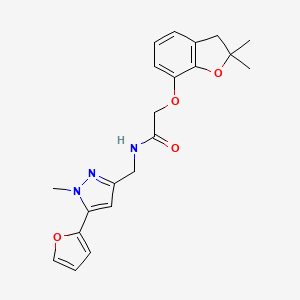
4-((2-(1H-indol-3-yl)éthyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoléine-3-carboxylate d’éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- En couplant l’ibuprofène à la tryptamine par formation d’une liaison amide, on synthétise le N-[2-(1H-indol-3-yl)éthyl]-2-(4-isobutylphényl)propanamide (3). Son potentiel en tant qu’agent anti-inflammatoire et analgésique mérite d’être exploré .
Propriétés anti-inflammatoires et analgésiques
Activités biologiques des dérivés de la tryptamine
En résumé, le N-[2-(1H-indol-3-yl)éthyl]-2-(4-isobutylphényl)propanamide est prometteur pour la thérapie anti-inflammatoire, la neuroprotection et les applications anticancéreuses potentielles. Des recherches supplémentaires sont essentielles pour libérer tout son potentiel dans ces domaines divers . N’hésitez pas à me contacter si vous avez besoin d’informations plus détaillées ou si vous avez d’autres questions ! 😊
Mécanisme D'action
Target of Action
The compound, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of indole . Indole derivatives are known to interact with multiple receptors and have been used in the treatment of various disorders including cancer and microbial infections . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They can interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets . They can influence the function of these pathways, leading to downstream effects that can be therapeutic
Result of Action
The result of the compound’s action would be determined by its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Analyse Biochimique
Biochemical Properties
Indole derivatives, from which this compound is derived, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propriétés
Numéro CAS |
1242867-12-4 |
|---|---|
Formule moléculaire |
C22H20ClN3O3 |
Poids moléculaire |
409.87 |
Nom IUPAC |
ethyl 8-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-2-29-22(28)18-20(15-7-5-8-16(23)19(15)26-21(18)27)24-11-10-13-12-25-17-9-4-3-6-14(13)17/h3-9,12,25H,2,10-11H2,1H3,(H2,24,26,27) |
Clé InChI |
XDBNGHUVLDBCSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![3-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2480877.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2480882.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)
